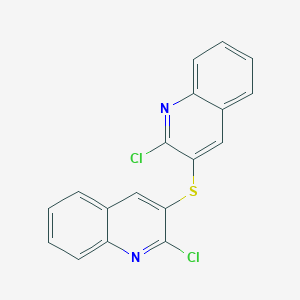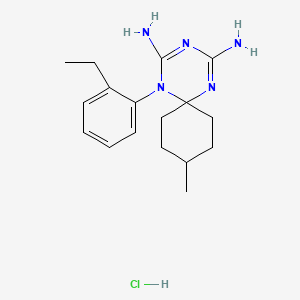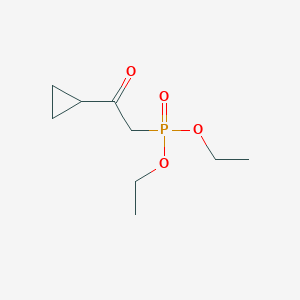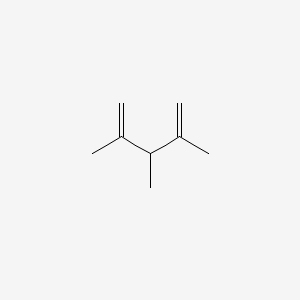
Quinoline, 3,3'-thiobis[2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 3,3’-thiobis[2-chloro-] is a compound that belongs to the quinoline family, which are aromatic compounds consisting of a benzene ring fused with a pyridine heterocyclic system . This compound is known for its unique structure, which includes a thiobis linkage and chloro substituents, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3,3’-thiobis[2-chloro-], often involves classical methods such as the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilide with a Vilsmeier reagent prepared from thionyl chloride or phosphorus oxychloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Applications De Recherche Scientifique
Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Applied in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in the functional groups attached.
Quinolone: Another quinoline derivative known for its antibacterial properties.
Uniqueness
Quinoline, 3,3’-thiobis[2-chloro-] is unique due to its thiobis linkage and chloro substituents, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
68844-43-9 |
|---|---|
Formule moléculaire |
C18H10Cl2N2S |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H |
Clé InChI |
RFKCKWRWLQHLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)


![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)






![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)



